molecular formula C11H18OSi B14140748 Trimethyl[(4-methylphenyl)methoxy]silane CAS No. 89200-92-0

Trimethyl[(4-methylphenyl)methoxy]silane

Cat. No.: B14140748
CAS No.: 89200-92-0
M. Wt: 194.34 g/mol
InChI Key: FCOHGWDOEMDWOD-UHFFFAOYSA-N
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Description

Trimethyl[(4-methylphenyl)methoxy]silane (CAS 89200-92-0) is an organosilane compound valued in research for its role as a coupling agent and chemical intermediate. Its structure features a hydrolyzable trimethylsilyloxy group and an aromatic 4-methylphenyl group, which is central to its function in creating hybrid organic-inorganic materials . Silane coupling agents like this one operate through a chemical bond theory mechanism: the hydrolyzable group can react with inorganic surfaces, while the organic moiety interacts with polymer matrices, thereby forming a stable bridge between dissimilar materials . This mechanism is critical for enhancing the performance of composite materials. In application, this silane is used to improve the interfacial adhesion in fiberglass-reinforced plastics and mineral-filled thermosetting plastics, leading to composites with superior mechanical strength, electrical properties, and resistance to water and weathering . It also finds utility as an adhesion promoter for specialty rubbers and sealants, and as a versatile building block in organic synthesis for introducing the (4-methylphenyl)methoxy functional group into more complex architectures. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89200-92-0

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

trimethyl-[(4-methylphenyl)methoxy]silane

InChI

InChI=1S/C11H18OSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8H,9H2,1-4H3

InChI Key

FCOHGWDOEMDWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CO[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Trimethyl 4 Methylphenyl Methoxy Silane

Formation of the Silicon-Oxygen Bond in Arylmethoxysilanes

The construction of the Si-O-C linkage is the cornerstone of synthesizing silyl (B83357) ethers like Trimethyl[(4-methylphenyl)methoxy]silane. This is predominantly achieved through nucleophilic substitution and condensation reactions, each offering distinct advantages in terms of reaction conditions and substrate scope.

Nucleophilic Substitution Reactions with Halosilanes and Alcohols/Alkoxides

A primary and widely employed method for forming the silicon-oxygen bond is the nucleophilic substitution reaction between an alcohol or an alkoxide and a halosilane. ucsb.edulibretexts.org In the context of this compound synthesis, the key reactants are 4-methylbenzyl alcohol and a trimethylhalosilane, typically trimethylsilyl (B98337) chloride (TMSCl).

The mechanism involves the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acting as a nucleophile, attacking the electrophilic silicon atom of the trimethylsilyl chloride. csbsju.edu This attack results in the displacement of the chloride ion, which serves as the leaving group. To drive the reaction to completion, a base is typically added to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. Common bases for this purpose include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine.

The reaction can be summarized as follows:

Step 1: The alcohol (4-methylbenzyl alcohol) reacts with the base to either increase its nucleophilicity or to form the more potent nucleophile, the corresponding alkoxide.

Step 2: The alcohol or alkoxide attacks the silicon atom of the trimethylsilyl chloride in an Sₙ2-type reaction. csbsju.edu

Step 3: A stable silicon-oxygen bond is formed, and the halide ion is expelled. The protonated base is then regenerated.

The general efficiency of these reactions is high, often providing good to excellent yields of the desired silyl ether.

Reactant 1Reactant 2BaseTypical SolventProduct
4-Methylbenzyl alcoholTrimethylsilyl chlorideTriethylamineDichloromethane (B109758)This compound
4-Methylbenzyl alcoholTrimethylsilyl chloridePyridineTetrahydrofuran (B95107)This compound
Sodium 4-methylbenzoxideTrimethylsilyl chlorideNone requiredDiethyl etherThis compound

Condensation Reactions Involving Silanols and Organosilicon Precursors

An alternative strategy for forming the silicon-oxygen bond involves condensation reactions. These reactions typically pair a silanol (B1196071) (R₃SiOH) with an alcohol or another organosilicon precursor. researchgate.net The reaction between a silanol, such as trimethylsilanol, and an alcohol, like 4-methylbenzyl alcohol, yields the corresponding silyl ether and water. nih.gov

This dehydration reaction is often catalyzed by either an acid or a base to facilitate the removal of the water molecule. researchgate.net While direct condensation with alcohols is feasible, a more common variant in siloxane chemistry is the self-condensation of silanols to form Si-O-Si bonds. researchgate.net However, cross-condensation with alcohols provides a direct route to alkoxysilanes.

Another pathway involves the reaction of silanols with other activated organosilicon species. For instance, the reaction of a sodium silanolate, generated from the corresponding silanol, with a suitable electrophile can also lead to the desired product. These methods are particularly valuable in polymer chemistry and for the synthesis of complex siloxane structures. google.com

Introduction of the 4-Methylphenylmethoxy Moiety

The synthesis of the target compound is equally dependent on the efficient preparation and incorporation of the 4-methylphenylmethoxy group. This can be achieved by starting with a pre-functionalized benzylic alcohol or by modifying the aromatic ring at a different stage of the synthesis.

Synthetic Routes Utilizing Benzylic Alcohol Derivatives

The most direct approach to synthesizing this compound involves using 4-methylbenzyl alcohol as the starting material. This benzylic alcohol derivative is readily available or can be synthesized through standard organic transformations, such as the reduction of 4-methylbenzaldehyde (B123495) or the hydrolysis of 4-methylbenzyl halides.

Once 4-methylbenzyl alcohol is obtained, it can be directly subjected to silylation conditions as described in section 2.1.1. This is a highly convergent and efficient strategy, as the desired aromatic substitution pattern is already present in the alcohol precursor. The hydroxyl group of the benzylic alcohol is then converted to the trimethylsilyl ether, yielding the final product. csbsju.edu

Strategies for Aromatic Ring Functionalization and Subsequent Etherification

More elaborate strategies involve the functionalization of the aromatic ring before or after the formation of the silyl ether. These methods offer greater flexibility for creating a variety of substituted analogues. One such approach is the ortho-silylation of arenes, which can be directed by certain functional groups on the aromatic ring. nih.gov

For instance, a related strategy could involve the silylation of a different benzyl (B1604629) alcohol derivative, such as 4-bromobenzyl alcohol. The resulting trimethyl[(4-bromophenyl)methoxy]silane could then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) to introduce the methyl group at the para position.

Alternatively, functionalization can be achieved through C-H activation methodologies. Rhodium(III)-catalyzed C-H functionalization has been used for the α-arylation of silyl enol ethers, demonstrating the potential for forming new carbon-carbon bonds on molecules already containing a silyl group. nsf.gov While not a direct route to the target molecule, these advanced methods highlight the possibility of modifying the aromatic ring after the silyl ether is in place.

Catalytic Approaches in the Synthesis of this compound and Analogues

The efficiency of silyl ether formation can be significantly enhanced through the use of catalysts. Various catalytic systems have been developed to promote the silylation of alcohols under milder conditions and with greater selectivity. organic-chemistry.org

For the reaction of alcohols with halosilanes, Lewis acids or bases can act as catalysts. For example, small amounts of a strong base can deprotonate the alcohol to generate a more reactive alkoxide. In other cases, catalysts are employed to activate the silicon precursor.

Transition metal catalysts have also emerged as powerful tools for silylation reactions. Iridium-catalyzed ortho-silylation of arenes, directed by a hydroxyl group, provides a method for forming a C-Si bond regioselectively. nih.gov While this specific reaction forms a C-Si bond, other transition metal systems are known to catalyze the formation of Si-O bonds. For instance, rhodium-catalyzed dehydrogenative Si-O coupling between hydrosilanes and alcohols is a known method for producing alkoxysilanes. organic-chemistry.org Copper compounds, such as copper chloride or copper iodide, have also been reported as catalysts in silylation reactions, particularly with less reactive silylating agents. nih.gov A patent describes the use of cupric oxide as a catalyst for synthesizing trimethoxysilane (B1233946) from silicon metal and methanol (B129727). google.com

Catalyst TypeExample CatalystReactantsReaction Type
Base Catalysis4-(Dimethylamino)pyridine (DMAP)Alcohol + HalosilaneNucleophilic Substitution
Transition MetalRhodium complexesAlcohol + HydrosilaneDehydrogenative Coupling organic-chemistry.org
Transition MetalIridium complexesArene with directing group + HydrosilaneC-H Silylation nih.gov
Lewis AcidTris(pentafluorophenyl)borane (TPFPB)Hydrosilane + Silanol/AlcoholCondensation researchgate.net
Copper SaltCopper(I) iodideAryl bromide + Trimethylsilyl acetyleneSonogashira Coupling

Transition Metal-Catalyzed Si-O and Si-C Bond Formation

Transition metal catalysis has become indispensable for the precise and efficient construction of both silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds, which are the fundamental linkages within this compound. These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional routes.

For the formation of the critical Si-O bond in alkoxysilanes, dehydrogenative coupling reactions have emerged as a powerful strategy. A rhodium(I)-catalyzed process, for example, facilitates the intermolecular dehydrogenative Si-O coupling of dihydrosilanes with alcohols. researchgate.netbohrium.com This method allows for the direct formation of the alkoxysilane linkage by eliminating dihydrogen as the only byproduct, representing a highly atom-economical pathway.

The formation of Si-C bonds, such as those connecting the silicon atom to the methyl groups in the target compound, heavily relies on reactions like hydrosilylation. wikipedia.org Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. mdpi.com This reaction is commonly catalyzed by platinum-group metals and is a cornerstone of the organosilicon industry for creating stable Si-C linkages. wikipedia.orgsciencesconf.org Furthermore, transition metals such as palladium, nickel, titanium, and zirconium can catalyze C-Si bond-forming reactions using chlorosilanes in the presence of Grignard reagents, providing alternative routes to functionalized organosilanes. nih.gov The activation of silicon-silicon (Si-Si) bonds in disilanes by transition metals also presents a versatile method for generating a variety of organosilanes. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions for Si-O and Si-C Bond Formation This table is interactive and can be sorted by clicking on the headers.

Reaction Type Bond Formed Typical Catalysts Reactants Key Advantages
Dehydrogenative Coupling Si-O Rhodium(I) complexes Dihydrosilane, Alcohol High atom economy, mild conditions
Hydrosilylation Si-C Platinum-group metals Hydrosilane, Alkene/Alkyne High efficiency, industrial scalability
Cross-Coupling Si-C Pd, Ni, Ti, Zr complexes Chlorosilane, Grignard reagent Versatility, functional group tolerance

Stereoselective and Enantioselective Synthesis for Chiral Analogues

While this compound is not chiral, the development of synthetic methods to produce its chiral analogues, particularly those with a stereogenic silicon center, is a significant area of research. researchgate.net Chiral organosilicon compounds are of increasing interest in materials science, medicinal chemistry, and as chiral auxiliaries in asymmetric synthesis. researchgate.netgvsu.edu

The enantioselective synthesis of silicon-stereogenic alkoxysilanes has been successfully achieved through transition metal catalysis. A notable example is the rhodium-catalyzed enantioselective intermolecular dehydrogenative Si-O coupling of dihydrosilanes with alcohols. bohrium.comthieme-connect.com By employing a Rh(I) catalyst equipped with a chiral Josiphos ligand, a variety of functionalized, triorgano-substituted, silicon-stereogenic alkoxysilanes can be produced with high yields and excellent enantioselectivity. bohrium.comthieme-connect.com This approach effectively creates a chiral center at the silicon atom during the formation of the Si-O bond.

Another strategy involves the desymmetrization of prochiral silanes. For instance, prochiral dihydrosilanes can undergo enantioselective alcoholysis catalyzed by chiral phosphine-modified copper complexes, yielding chiral alkoxysilanes with good to excellent stereoselectivity. acs.org Similarly, prochiral silanediols can be desymmetrized using a chiral imidazole-containing organocatalyst in a metal-free silylation method, affording Si-stereogenic siloxanols with high enantioselectivity (up to 98:2 er). acs.org These methods demonstrate the feasibility of accessing a wide range of enantioenriched organosilanes, including analogues of the target compound where the silicon atom is a center of chirality.

Table 2: Examples of Enantioselective Synthesis of Chiral Silanes This table is interactive and can be sorted by clicking on the headers.

Method Catalyst/Ligand System Substrate Type Product Type Enantioselectivity (ee/dr) Reference
Dehydrogenative Si-O Coupling Rh(I) / Josiphos Dihydrosilane, Alcohol Si-Stereogenic Alkoxysilane High ee thieme-connect.com, bohrium.com
Alcoholysis Copper / Chiral Phosphine Prochiral Dihydrosilane Chiral Alkoxysilane Good to excellent acs.org
Dynamic Kinetic Silyletherification 4-Aminopyridine (Lewis Base) Racemic Chlorosilane, (S)-Lactate Diastereomeric Silylethers High dr (up to 93:7) nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes in Alkoxysilane Production

The production of alkoxysilanes, including precursors for this compound, is undergoing a significant transformation driven by the principles of green chemistry. mdpi.com These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govacs.orgmsu.edu

A primary focus of green chemistry in this field is to develop alternatives to the traditional carbothermal reduction of silica (B1680970) (sand) to metallurgical silicon, a process that is extremely energy-intensive (requiring temperatures around 1900 °C). acs.orgsemanticscholar.org Subsequent conversion to chlorosilanes via the Rochow-Müller direct process, followed by alcoholysis, generates significant waste, including hydrochloric acid. mdpi.comacs.org

Sustainable routes aim to bypass these harsh, multi-step procedures. One of the most promising green approaches is the direct depolymerization of silica from renewable, biogenic sources, such as rice hull ash (RHA). umich.edu RHA is a high-surface-area, amorphous silica source that can be treated with diols or alcohols under basic catalysis to form distillable alkoxysilanes directly. umich.edugoogle.com This process avoids the high-temperature carbothermal reduction and the use of hazardous chlorosilanes, aligning with several green chemistry principles, including the use of renewable feedstocks, prevention of waste, and improved energy efficiency. mdpi.comumich.edu

The use of catalysis is central to green synthetic strategies. Catalytic reagents are superior to stoichiometric ones as they minimize waste. acs.org For example, the development of efficient cobalt-based catalysts allows for the synthesis of alkoxysilanes from hydrosilanes and alcohols under mild, room-temperature conditions, coupling the reaction with the production of clean hydrogen gas. nih.gov Furthermore, designing syntheses to maximize the incorporation of all reactant materials into the final product (atom economy) is a key goal. acs.org Direct synthesis pathways, such as the direct reaction of silicon with methanol in the presence of a copper catalyst to form tetramethoxysilane, are being explored as more atom-economical alternatives. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Routes for Alkoxysilane Precursors This table is interactive and can be sorted by clicking on the headers.

Feature Traditional Route (e.g., Rochow-Müller Process) Green/Sustainable Route Green Chemistry Principle Addressed
Silicon Source Sand (Quartz) Biogenic Silica (e.g., Rice Hull Ash) Use of Renewable Feedstocks
Initial Step Carbothermal Reduction (>1900 °C) Direct Depolymerization (Low Temperature) Design for Energy Efficiency
Key Intermediate Organochlorosilanes (e.g., (CH₃)₂SiCl₂) Direct formation of Alkoxysilanes Less Hazardous Chemical Syntheses; Prevention
Byproducts HCl, various chlorinated side products Water, Hydrogen Prevention; Safer Solvents/Auxiliaries

Chemical Reactivity and Transformation Pathways of Trimethyl 4 Methylphenyl Methoxy Silane

Reactions Involving the Si-O-C Linkage

The Si-O-C bond is the most reactive site in the Trimethyl[(4-methylphenyl)methoxy]silane molecule under many conditions. This bond is susceptible to cleavage by various reagents, primarily due to the polarity of the silicon-oxygen bond and the ability of silicon to accommodate a fifth or sixth ligand in transition states.

Hydrolysis Mechanisms Under Acidic and Basic Conditions

The hydrolysis of silyl (B83357) ethers like this compound results in the cleavage of the Si-O bond to yield a silanol (B1196071) (trimethylsilanol) and an alcohol (4-methylbenzyl alcohol). The mechanism of this reaction is highly dependent on the pH of the medium.

Under acidic conditions , the reaction is initiated by the protonation of the oxygen atom of the Si-O-C linkage. This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction likely proceeds through a mechanism with a pentavalent or hexavalent intermediate or transition state. The stability of silyl ethers in acidic media generally increases with the steric bulk of the substituents on the silicon atom. researchgate.netorganic-chemistry.orglibretexts.org

In basic media , the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This attack can proceed via a pentacoordinate silicon intermediate. The rate of base-catalyzed hydrolysis is also influenced by the steric hindrance around the silicon atom. organic-chemistry.orgmst.edu

The relative rates of hydrolysis for different silyl ethers under acidic and basic conditions are presented in the table below. Although this compound is not explicitly listed, its reactivity can be inferred from that of other trimethylsilyl (B98337) (TMS) ethers.

Silyl EtherRelative Rate of Hydrolysis (Acidic)Relative Rate of Hydrolysis (Basic)
TMS11
TES6410-100
TBS20,00020,000
TIPS700,000100,000
TBDPS5,000,00020,000
Data compiled from various sources on silyl ether stability.

Transalkoxylation and Redistribution Reactions Leading to Siloxane Formation

Alkoxysilanes, including silyl ethers, can undergo redistribution reactions, especially in the presence of catalysts. These reactions involve the exchange of alkoxy and other substituents on the silicon atom. cdnsciencepub.comcdnsciencepub.comresearchgate.netacs.org For this compound, this could lead to the formation of different alkoxysilanes and, upon hydrolysis of the initial compound or its products, subsequent condensation reactions can form siloxanes.

Dimethyltitanocene has been shown to be an effective catalyst for the redistribution of alkoxy- and siloxysilanes. cdnsciencepub.comcdnsciencepub.comresearchgate.net The mechanism is thought to involve titanium hydride mediated displacements. cdnsciencepub.comcdnsciencepub.comresearchgate.net These redistribution reactions can lead to a complex mixture of products.

Nucleophilic Cleavage of the Si-O Bond

The Si-O bond in silyl ethers can be cleaved by a variety of nucleophiles other than water. Fluoride (B91410) ions are particularly effective for cleaving Si-O bonds due to the high strength of the resulting Si-F bond. organic-chemistry.org Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose. The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate intermediate which then fragments to the corresponding alcohol and a fluorosilane. organic-chemistry.org

Organometallic reagents, such as Grignard reagents and organolithium compounds, can also cleave the Si-O bond, although this is a less common application for simple silyl ethers. The reactivity would depend on the nature of the organometallic reagent and the reaction conditions. Reductive cleavage of aryl silyl ethers using lithium metal can generate aryllithium species. acs.org

Reactivity of the Aromatic Ring and Benzylic Methylene (B1212753) Group

The 4-methylphenyl group and the adjacent benzylic methylene group also exhibit characteristic reactivities.

Electrophilic Aromatic Substitution Reactions on the 4-Methylphenyl Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of both the methyl group and the methoxy-like group (the -OCH2Si(CH3)3 group can be considered electronically similar to a methoxy (B1213986) group). Both of these are ortho-, para-directing groups. wikipedia.orglkouniv.ac.inmasterorganicchemistry.com Since the para position is already substituted by the methyl group, electrophilic attack is expected to occur at the positions ortho to the -OCH2- group.

Nitration: The nitration of substituted 4-methylanisoles has been studied, and it is observed that nitration often occurs at the positions ortho to the activating methoxy group. cdnsciencepub.comcdnsciencepub.com In some cases, ipso-nitration (attack at the position already bearing a substituent) can occur. cdnsciencepub.comcdnsciencepub.com For this compound, nitration with a mixture of nitric and sulfuric acid would be expected to yield primarily 2-nitro-4-methyl-1-(trimethylsilylmethoxy)benzene.

Halogenation: Bromination of 4-methoxytoluene can result in substitution on the aromatic ring. ingentaconnect.comtandfonline.com The use of N-bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724) tends to favor nuclear bromination over side-chain bromination. mdma.ch Thus, treatment of this compound with NBS in acetonitrile would likely yield 2-bromo-4-methyl-1-(trimethylsilylmethoxy)benzene.

Friedel-Crafts Reactions: The activated aromatic ring is susceptible to Friedel-Crafts alkylation and acylation. youtube.comwikipedia.orgumkc.edumt.comchemguide.co.uk For example, reaction with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce an acyl group onto the aromatic ring, likely at a position ortho to the activating ether linkage.

The table below summarizes the expected major products of electrophilic aromatic substitution on the 4-methylphenyl moiety of this compound.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄2-Nitro-4-methyl-1-(trimethylsilylmethoxy)benzene
BrominationNBS, CH₃CN2-Bromo-4-methyl-1-(trimethylsilylmethoxy)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-4-methyl-1-(trimethylsilylmethoxy)benzene

Radical Processes and Functionalization at the Benzylic Position

The benzylic methylene group is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical.

A common method for the functionalization of benzylic positions is through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and a non-polar solvent like carbon tetrachloride. youtube.comorganic-chemistry.orglibretexts.org This reaction proceeds via a free radical chain mechanism. For this compound, this reaction would be expected to yield Trimethyl[(1-bromo-1-(4-methylphenyl))methoxy]silane.

It is important to note that the conditions for radical benzylic bromination (NBS in CCl₄ with a radical initiator) are different from those that favor electrophilic aromatic bromination (NBS in a polar solvent like acetonitrile). mdma.ch This allows for selective functionalization of either the aromatic ring or the benzylic position by choosing the appropriate reaction conditions.

Other radical-mediated functionalizations at the benzylic position are also possible, such as oxidation. liv.ac.uknih.govnih.gov For instance, catalytic oxidation of benzylic C-H bonds can lead to the formation of carbonyl compounds. liv.ac.uknih.govnih.gov

Oxidation and Reduction Transformations of the Aromatic and Benzylic Units

The reactivity of this compound is characterized by the distinct functionalities present in its structure: the trimethylsilyl ether, the benzylic methylene bridge, and the p-substituted aromatic ring. The oxidation and reduction transformations primarily target the benzylic and aromatic units, often leading to cleavage of the benzylic carbon-oxygen bond or modification of the aromatic ring.

Oxidation Transformations

The benzylic position of this compound is particularly susceptible to oxidation. This process, often termed oxidative deprotection, typically results in the cleavage of the silyl ether to yield 4-methylbenzaldehyde (B123495) and a trimethylsilyl byproduct. A variety of reagents can accomplish this transformation, leveraging the stability of the intermediate benzylic radical or cation. libretexts.orgnih.gov Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective for cleaving benzyl (B1604629) and substituted benzyl ethers like the p-methylbenzyl group. gelest.comresearchgate.net The reaction proceeds via a charge-transfer complex, leading to hydride abstraction from the benzylic carbon. thieme-connect.com

Other potent oxidants for this transformation include:

Nitrogen Dioxide Gas (NO₂/N₂O₄): This reagent can efficiently oxidize benzylic silyl ethers to the corresponding aldehydes in high yields under solvent-free conditions. gelest.com With an excess of the reagent over a longer reaction time, further oxidation to 4-methylbenzoic acid can occur. gelest.com

Oxoammonium Salts: Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to give the corresponding aromatic aldehyde and alcohol (in this case, trimethylsilanol). libretexts.org

Hypervalent Iodine Reagents: Modified o-iodoxybenzoic acid (IBX) derivatives have been shown to directly oxidize benzyl ethers to the corresponding benzoate (B1203000) esters, suggesting a potential pathway to further oxidation products.

Under more forcing conditions, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group on the aromatic ring can also be oxidized to a carboxylic acid. stackexchange.com

Reaction Type Reagent(s) Primary Product(s) Reference(s)
Benzylic Oxidation (Cleavage)2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)4-Methylbenzaldehyde, Trimethylsilanol gelest.comresearchgate.net
Benzylic Oxidation (Cleavage)Nitrogen Dioxide (NO₂)4-Methylbenzaldehyde, Trimethylsilanol gelest.com
Benzylic Oxidation (Cleavage)4-Acetamido-TEMPO tetrafluoroborate4-Methylbenzaldehyde, Trimethylsilanol libretexts.org
Aromatic Methyl Group OxidationPotassium Permanganate (KMnO₄)(4-(Trimethylsilylmethoxymethyl))benzoic acid stackexchange.com

Reduction Transformations

Reduction of the aromatic and benzylic units of this compound can proceed via several pathways, depending on the reagents and conditions employed.

Aromatic Ring Reduction: The benzene (B151609) ring is generally resistant to reduction under mild conditions. nih.gov Catalytic hydrogenation of the aromatic ring requires forcing conditions, such as high pressure and temperature with catalysts like rhodium on carbon (Rh/C) or platinum, to achieve full saturation to the corresponding 1-methyl-4-((trimethylsilyloxy)methyl)cyclohexane. nih.gov A partial reduction can be achieved using the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol co-solvent. wikipedia.org This would yield a non-conjugated cyclohexadiene derivative.

Reductive Cleavage (Hydrogenolysis): The benzylic C-O ether bond can be cleaved under standard hydrogenolysis conditions. nih.gov This reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The products of this reaction would be p-xylene (B151628) and trimethylsilanol. This method is a common strategy for the deprotection of benzyl ethers in organic synthesis. nih.gov

Reaction Type Reagent(s) Primary Product(s) Reference(s)
Aromatic Ring HydrogenationH₂, Rh/C or Pt (high pressure/temp)1-Methyl-4-((trimethylsilyloxy)methyl)cyclohexane nih.gov
Birch ReductionNa or Li, NH₃ (l), EtOH1-Methyl-4-((trimethylsilyloxy)methyl)cyclohexa-1,4-diene wikipedia.org
Reductive Cleavage (Hydrogenolysis)H₂, Pd/Cp-Xylene, Trimethylsilanol nih.gov

Conversion of the Trimethylsilyl Group

The trimethylsilyl (TMS) ether moiety is a versatile functional group, primarily used as a protecting group for alcohols due to its ease of installation and removal under specific conditions. libretexts.orgfiveable.me Its conversion is a key aspect of its utility in multi-step synthesis.

Desilylation Strategies (e.g., fluoride-induced cleavage)

Desilylation, the cleavage of the silicon-oxygen bond, is the most common transformation of the trimethylsilyl group. This can be achieved under acidic conditions or, more frequently, using a fluoride source. gelest.comyoutube.com

Fluoride-Induced Cleavage: The high affinity of silicon for fluoride, stemming from the strength of the silicon-fluorine bond (Si-F bond energy: ~135 kcal/mol), makes fluoride ions exceptionally effective reagents for cleaving silyl ethers. libretexts.org The mechanism involves the attack of the fluoride ion on the silicon atom to form a pentacoordinate, hypervalent silicon intermediate. libretexts.org This intermediate then collapses, breaking the Si-O bond and liberating the corresponding alkoxide, which is subsequently protonated to yield the alcohol.

Common fluoride reagents include:

Tetrabutylammonium (B224687) fluoride (TBAF): This is the most widely used reagent, typically employed as a solution in tetrahydrofuran (B95107) (THF). organic-chemistry.org It is highly effective for cleaving a wide range of silyl ethers. gelest.com

Cesium fluoride (CsF): Often used in solvents like dimethylformamide (DMF), CsF is another effective fluoride source.

Potassium bifluoride (KHF₂): A milder reagent, KHF₂ can be used for selective deprotection, for example, cleaving phenolic silyl ethers in the presence of alkyl silyl ethers. nih.gov

Hydrogen Fluoride Complexes: Reagents such as HF-pyridine or aqueous HF in acetonitrile are also used, though their hazardous nature requires careful handling. gelest.com

Acid-Catalyzed Cleavage: Trimethylsilyl ethers are the most acid-labile among common silyl ethers. gelest.com They can be readily cleaved by treatment with dilute mineral acids (e.g., HCl) or organic acids (e.g., acetic acid) in an alcoholic or aqueous solvent. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of a solvent molecule on the silicon atom.

Reagent(s) Solvent(s) Typical Conditions Notes Reference(s)
Tetrabutylammonium fluoride (TBAF)THFRoom TemperatureMost common and general reagent. organic-chemistry.org
Cesium fluoride (CsF)DMF, CH₃CNRoom Temp. or slight warmingEffective alternative to TBAF.
Potassium bifluoride (KHF₂)Methanol (B129727)Room TemperatureMilder reagent, can show selectivity. nih.gov
HF-PyridineTHF, CH₃CN0 °C to Room Temp.Effective but hazardous. gelest.com
Hydrochloric Acid (aq. HCl)THF, Methanol0 °C to Room Temp.Standard acidic cleavage. gelest.com
Acetic Acid (AcOH)THF/H₂ORoom TemperatureMild acidic conditions. thieme-connect.com

Formation of Silyl Anions and Subsequent Reactions with Electrophiles

The trimethylsilyl group in a silyl ether does not readily convert into a silyl anion. Silyl anions, such as trimethylsilyllithium or trimethylsilylsodium, are powerful nucleophiles and bases that are typically generated from precursors other than silyl ethers. acs.org The most common methods for their preparation involve the reductive cleavage of hexamethyldisilane (B74624) with an alkali metal (e.g., lithium or sodium) or the reaction of halotrimethylsilane with a reducing metal. acs.orgacs.org

Once generated, these trimethylsilyl anions are highly reactive species that can participate in nucleophilic substitution or addition reactions with a wide range of electrophiles. For example, they can react with:

Alkyl halides: To form new silicon-carbon bonds.

Aldehydes and ketones: To form α-hydroxy silanes after an aqueous workup.

Aryl halides: To produce aryltrimethylsilanes, although this often requires specific conditions or catalysts. acs.org

It is important to note that these reactions describe the reactivity of a pre-formed trimethylsilyl anion, not a transformation pathway originating from the this compound molecule itself.

Silicon-Based Functional Group Interconversions

In certain synthetic strategies, it is advantageous to convert the silyl ether directly into another functional group without isolating the intermediate alcohol. This approach can improve efficiency by reducing the number of synthetic steps.

Several methods exist for the direct functional group interconversion of silyl ethers:

Conversion to Esters: Trimethylsilyl ethers can be directly converted to acetate (B1210297) esters by reacting them with acetic anhydride (B1165640) in the presence of a catalyst like bismuth(III) triflate. gelest.com Similarly, benzoate esters can be formed using benzoic anhydride.

Conversion to Tosylates: A one-step conversion to a tosylate can be achieved by reacting the silyl ether with tosyl fluoride, catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). gelest.com The fluoride ion generated in situ from the silyl ether helps to promote the reaction.

Conversion to Symmetrical Ethers: Treatment of a trimethylsilyl ether with a catalytic amount of a strong acid, such as a carbon-based solid acid, can lead to the formation of a symmetrical ether. gelest.com

These transformations highlight the versatility of the silyl ether group beyond its role as a simple protecting group, allowing for its direct participation in functional group interconversions.

Mechanistic Elucidation and Kinetic Studies of Trimethyl 4 Methylphenyl Methoxy Silane Reactions

Investigation of Reaction Mechanisms for Si-O and C-O Bond Transformations

Reactions involving Trimethyl[(4-methylphenyl)methoxy]silane are primarily characterized by the cleavage of its Si-O or C-O bonds. The transformation pathway is largely dictated by the reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophiles present.

Under acid-catalyzed conditions , the cleavage of the Si-O bond is a common pathway, particularly during hydrolysis. The reaction is initiated by the protonation of the oxygen atom, which enhances the leaving group ability of the (4-methylphenyl)methanol moiety. Subsequently, a nucleophile, such as water, attacks the silicon center. This process can proceed through a mechanism analogous to the SN2 reaction at silicon, involving a pentacoordinate transition state. researchgate.netlibretexts.org

Alternatively, acid catalysis can promote the cleavage of the C-O bond. This pathway is facilitated by the stability of the resulting 4-methylbenzyl carbocation. nih.gov Protonation of the ether oxygen is followed by the departure of trimethylsilanol, leading to the formation of the carbocation, which can then be trapped by nucleophiles. The choice between Si-O and C-O cleavage is influenced by factors such as the stability of the carbocation and the strength of the nucleophile.

Under base-catalyzed conditions , the reaction landscape shifts. The hydrolysis of the Si-O bond is initiated by the attack of a hydroxide (B78521) ion or another strong nucleophile on the silicon atom. This proceeds through a pentacoordinate intermediate, which then expels the 4-methylbenzyloxide anion.

Cleavage of the C-O bond under basic conditions is less common but can be induced under specific circumstances, often involving strong bases or organometallic reagents.

A comparative overview of the general mechanistic pathways is presented in Table 1.

ConditionBond CleavageInitiating StepKey Intermediate/Transition StatePrimary Products (with Water)
Acid-CatalyzedSi-OProtonation of OxygenPentacoordinate Silicon Transition StateTrimethylsilanol and (4-methylphenyl)methanol
Acid-CatalyzedC-OProtonation of Oxygen4-methylbenzyl carbocationTrimethylsilanol and products from carbocation trapping
Base-CatalyzedSi-ONucleophilic attack at SiliconPentacoordinate Silicon IntermediateTrimethylsilanol and (4-methylphenyl)methanol

Stereochemical Course of Reactions at the Silicon Center and Chiral Induction Studies

While this compound itself is achiral, the principles of stereochemistry at the silicon center are crucial when considering reactions of analogous chiral organosilanes. These studies provide a framework for understanding the potential stereochemical outcomes in reactions of more complex derivatives.

Nucleophilic substitution at a stereogenic silicon center can proceed with either retention or inversion of configuration. The outcome is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. Generally, reactions that proceed through a trigonal bipyramidal intermediate can lead to either stereochemical outcome depending on the entry and departure positions of the nucleophile and leaving group (apical vs. equatorial). Stronger nucleophiles and better leaving groups often favor inversion of configuration, consistent with a classic SN2-type mechanism at silicon. researchgate.netwesleyan.edu

In reactions involving chiral substrates or catalysts, diastereoselective and enantioselective transformations can be achieved. For instance, the reaction of a chiral derivative of this compound with a prochiral electrophile could lead to the formation of diastereomeric products. The presence of a chiral auxiliary on the silicon atom or the use of a chiral catalyst can influence the facial selectivity of the reaction. nih.govnih.gov

While specific studies on the diastereoselective and enantioselective reactions of this compound are not prevalent, the general principles of asymmetric synthesis involving organosilanes are well-established. nih.gov For example, the reduction of a prochiral ketone with a chiral silane (B1218182) can proceed with high enantioselectivity.

Determination of Reaction Kinetics and Rate-Limiting Steps

The kinetics of reactions involving this compound, such as hydrolysis, are influenced by several factors including pH, temperature, and solvent polarity. Kinetic studies of related alkoxysilanes have shown that both acid- and base-catalyzed hydrolysis reactions typically exhibit pseudo-first-order kinetics under conditions where the concentration of the catalyst and water are in large excess. cas.czresearchgate.net

The rate-limiting step in these transformations is a key aspect of the kinetic profile. In acid-catalyzed Si-O bond cleavage, the initial protonation of the oxygen atom is generally a rapid pre-equilibrium, and the subsequent nucleophilic attack on the silicon atom is often the rate-determining step. nih.gov For C-O bond cleavage, the formation of the benzyl (B1604629) carbocation is typically the slowest step. nih.gov

In base-catalyzed hydrolysis, the nucleophilic attack of the hydroxide ion on the silicon center to form the pentacoordinate intermediate is usually the rate-limiting step.

The relative rates of hydrolysis for silyl (B83357) ethers are also influenced by the steric bulk of the substituents on the silicon atom and the electronic nature of the alkoxy group. Generally, electron-withdrawing groups on the phenyl ring of the benzyloxy moiety would be expected to increase the rate of nucleophilic attack at the silicon center.

Table 2 presents hypothetical kinetic data for the hydrolysis of this compound under different pH conditions, illustrating the expected trends.

pHCatalystObserved Rate Constant (kobs, s-1)Relative Rate
2.0Acid (H+)1.5 x 10-3150
4.0Acid (H+)1.5 x 10-51.5
7.0Neutral1.0 x 10-51
10.0Base (OH-)5.0 x 10-450
12.0Base (OH-)5.0 x 10-25000

Identification and Characterization of Reactive Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species, such as reactive intermediates and transition states. In the reactions of this compound, several key transient species are proposed.

Reactive Intermediates:

Pentacoordinate Silicon Species: In nucleophilic substitution reactions at the silicon center, a pentacoordinate, trigonal bipyramidal silicon intermediate is a commonly accepted reactive intermediate. researchgate.netlibretexts.org These species can sometimes be observed spectroscopically under specific conditions.

4-Methylbenzyl Carbocation: In the acid-catalyzed C-O bond cleavage, the formation of the 4-methylbenzyl carbocation is a key intermediate. nih.gov Its existence can be inferred through trapping experiments with various nucleophiles.

Silyl Enol Ethers: While not directly formed from this compound in simple hydrolysis, reactions with carbonyl compounds can lead to the formation of silyl enol ether intermediates, which are crucial in many synthetic transformations. nih.gov

Transition States: The transition states in these reactions are high-energy structures that cannot be directly observed but can be modeled using computational chemistry. wesleyan.edu For SN2-type reactions at the silicon center, the transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group. The geometry of this transition state dictates the stereochemical outcome of the reaction. For reactions involving carbocation formation, the transition state resembles the structure of the carbocation.

Applications of Trimethyl 4 Methylphenyl Methoxy Silane in Advanced Organic Synthesis

Utility as a Protecting Group for Alcohols in Multistep Syntheses

The protection of hydroxyl groups is a frequent necessity in multistep synthetic sequences to prevent their undesired participation in reactions targeting other functionalities. The [(4-methylphenyl)methoxy]silyl ether, derived from Trimethyl[(4-methylphenyl)methoxy]silane, offers a robust and selectively cleavable option for alcohol protection.

Selective Introduction and Cleavage Conditions for the [(4-Methylphenyl)methoxy]silyl Ether

The introduction of the [(4-methylphenyl)methoxy]silyl protecting group onto an alcohol is typically achieved by reacting the alcohol with a suitable silylating agent. While direct data for this compound is scarce, the synthesis of analogous silyl (B83357) ethers often involves the reaction of an alcohol with a silyl halide or triflate in the presence of a non-nucleophilic base. For instance, the protection of an alcohol (ROH) would likely proceed by reaction with Trimethyl[(4-methylphenyl)methoxy]silyl chloride in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The cleavage of this protecting group, also known as deprotection, is a critical step and can be accomplished under specific conditions that leave other functional groups intact. The p-methylbenzyl (MBn) group, which is the core of this silyl ether, is known to be susceptible to oxidative cleavage. Research has demonstrated the practical removal of p-methylbenzyl protections of alcohols by treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method is particularly useful as it offers orthogonality with other protecting groups. For instance, the p-methylbenzyl group can be selectively removed in the presence of a p-methoxybenzyl (PMB) group, as the latter is cleaved under different oxidative conditions, such as with ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

A summary of representative cleavage conditions for related benzyl-type ethers is presented in the table below. It is important to note that the reactivity of the [(4-methylphenyl)methoxy]silyl ether would need to be empirically determined for a specific substrate and reaction sequence.

Protecting GroupReagentConditionsReference
p-Methylbenzyl (MBn)2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Oxidative cleavage nih.gov
p-Methoxybenzyl (PMB)Ceric Ammonium Nitrate (CAN)Oxidative cleavage nih.gov
Benzyl (B1604629) (Bn)H₂, Pd/CHydrogenolysis researchgate.net
Benzyl (Bn)Strong AcidsAcidic cleavage researchgate.net

Role as a Synthetic Building Block and Precursor in Complex Molecule Construction

Beyond its role in alcohol protection, this compound can be envisioned as a versatile building block in the strategic construction of complex molecules.

Strategic Incorporation in Retrosynthetic Analysis

In the planning of a total synthesis, a concept known as retrosynthetic analysis is employed to deconstruct a complex target molecule into simpler, commercially available starting materials. The [(4-methylphenyl)methoxy]silyl ether can be strategically incorporated into this analysis. For example, if a target molecule contains a hydroxyl group that requires protection at an early stage and deprotection under specific oxidative conditions late in the synthesis, the [(4-methylphenyl)methoxy]silyl group would be an excellent choice. Its unique cleavage conditions with DDQ allow for its selective removal without affecting other protecting groups like PMB or standard benzyl ethers. nih.gov This orthogonality is a powerful tool in designing efficient and convergent synthetic routes.

Enabling Selective Chemical Transformations in Organic Substrates

Participation in Catalytic and Stoichiometric Organic Transformations

While the primary application of this compound is as a protecting group precursor, the broader class of organosilanes participates in a variety of catalytic and stoichiometric transformations. Organosilanes are known to be involved in cross-coupling reactions, reductions, and as directing groups in various transformations.

Currently, there is a lack of specific research detailing the direct participation of this compound in catalytic or stoichiometric transformations beyond its role in protection. However, the presence of a silicon atom and an aromatic ring opens up possibilities for its future development in these areas. For instance, the silicon center could potentially be involved in transmetalation processes in cross-coupling reactions, or the entire molecule could act as a ligand for a metal catalyst. Further research is needed to explore these potential applications.

Hydrosilylation of Unsaturated Systems

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as an alkene or alkyne), is a powerful method for the formation of carbon-silicon bonds. While this compound itself does not possess a Si-H bond and therefore cannot directly act as a hydrosilylating agent, its derivatives could potentially be employed in such reactions.

For instance, a related hydrosilane, such as (4-methylphenyl)methoxydimethylsilane, could theoretically be used. In a typical hydrosilylation reaction catalyzed by transition metals like platinum, palladium, or rhodium, this hydrosilane could add to an alkene to form a silyl ether. The reaction generally proceeds with high atom economy and can be rendered asymmetric with the use of chiral catalysts. libretexts.org

Hypothetical Hydrosilylation Reaction:

Reactant 1Reactant 2CatalystProduct
Alkene (e.g., 1-octene)(4-methylphenyl)methoxydimethylsilanePlatinum-based catalyst (e.g., Karstedt's catalyst)Octyl(4-methylphenyl)methoxydimethylsilane

Detailed Research Findings:

Although specific studies on this compound in this context are scarce, research on analogous benzyloxysilanes indicates that the benzylic group can serve as a protecting group for the silanol (B1196071) functionality. This protection strategy is valuable in multi-step syntheses where the stability of the silicon-oxygen bond is crucial. The 4-methylbenzyl group, in particular, can be cleaved under specific hydrogenolytic or oxidative conditions, allowing for the deprotection of the resulting silanol at a desired stage in a synthetic sequence.

Cross-Coupling Reactions Involving Silicon-Based Nucleophiles

In the realm of cross-coupling reactions, organosilicon compounds have emerged as versatile and less toxic alternatives to other organometallic reagents. organic-chemistry.org this compound could serve as a precursor to silicon-based nucleophiles for reactions like the Hiyama coupling.

Activation of the silicon-carbon or silicon-oxygen bond is a key step in these transformations. For a compound like this compound, the cleavage of the Si-O bond would be necessary to generate a reactive silyl species. This can often be achieved using fluoride (B91410) activators, such as tetrabutylammonium (B224687) fluoride (TBAF), which form a hypervalent siliconate intermediate that is more nucleophilic.

Hypothetical Hiyama-Type Cross-Coupling Reaction:

A hypothetical scenario could involve the in situ generation of a silyl nucleophile from this compound, which then couples with an aryl halide in the presence of a palladium catalyst.

Silicon ReagentAryl HalideCatalystActivatorProduct
This compoundAryl bromide (e.g., Bromobenzene)Palladium catalyst (e.g., Pd(PPh₃)₄)Fluoride source (e.g., TBAF)Aryltrimethylsilane (e.g., Phenyltrimethylsilane)

Detailed Research Findings:

Theoretical and Computational Chemistry Approaches to Trimethyl 4 Methylphenyl Methoxy Silane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Trimethyl[(4-methylphenyl)methoxy]silane. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Electronic Properties and Bonding: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-methylphenyl (p-tolyl) ring, while the LUMO would likely be distributed over the silicon atom and the attached methyl groups, indicating that the aromatic ring is the primary site for electrophilic attack and the silicon center is susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the nature of the bonding. This analysis would likely reveal the significant ionic character of the Si-O bond and delve into hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the Si-C bonds. nih.gov These interactions contribute to the stability and reactivity of the molecule.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. For this molecule, the MEP would show a region of negative potential (red/yellow) around the oxygen atom, making it a likely site for protonation or interaction with electrophiles. The aromatic ring would also exhibit negative potential above and below the plane, while the trimethylsilyl (B98337) group would have a more positive potential.

Interactive Data Table: Predicted Geometrical Parameters Below are hypothetical but representative values for the key geometrical parameters of this compound, as would be predicted by DFT calculations.

ParameterPredicted Value
Si-O Bond Length (Å)1.645
O-C (methoxy) Bond Length (Å)1.430
Si-C (methyl) Bond Length (Å)1.875
C-O-Si Bond Angle (°)125.0
O-Si-C Bond Angle (°)109.5

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including reaction dynamics and the influence of the surrounding environment.

Reaction Pathways: MD simulations, particularly those employing reactive force fields (like ReaxFF) or ab initio molecular dynamics (AIMD), can be used to explore potential reaction pathways. For this compound, a key reaction is hydrolysis, where the Si-O bond is cleaved by water. MD simulations could model the approach of water molecules to the silicon center, the formation of a pentacoordinate silicon intermediate, and the subsequent bond-breaking and bond-forming events. These simulations can help determine the energy barriers and transition states for such reactions, providing a dynamic picture of the mechanism. acs.org

Solvent Effects: The solvent can have a profound impact on reaction rates and equilibria. MD simulations explicitly model the solvent molecules surrounding the solute, allowing for a detailed analysis of solute-solvent interactions. For this compound, simulations in different solvents (e.g., a polar protic solvent like water versus a nonpolar aprotic solvent like hexane) would reveal how the solvent molecules arrange themselves around the solute. hydrophobe.org This can be quantified by calculating radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations would demonstrate how hydrogen bonding from protic solvents can stabilize transition states in reactions like hydrolysis, thereby lowering the activation energy.

Prediction of Reactivity Patterns and Structure-Reactivity Relationships

Computational chemistry offers several descriptors that can predict the reactivity of a molecule. These are often derived from the electronic structure calculations discussed in section 6.1.

Frontier Molecular Orbital Theory: As mentioned, the HOMO and LUMO energies are fundamental to predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-donating p-methyl group on the benzene (B151609) ring would be expected to raise the HOMO energy compared to an unsubstituted benzyloxy silane (B1218182), potentially making it more susceptible to oxidation or electrophilic attack.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of reactivity. These include:

Chemical Potential (μ): A measure of the tendency of electrons to escape from the system.

Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

By calculating these indices, one can compare the reactivity of this compound to other related silanes and predict its behavior in different chemical environments.

Interactive Data Table: Calculated Reactivity Descriptors The table below shows hypothetical but plausible values for reactivity descriptors of this compound and a related compound for comparison, calculated at the B3LYP/6-311+G(d,p) level of theory.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Electrophilicity (ω)
This compound-8.50-0.508.004.002.25
Trimethyl(phenylmethoxy)silane-8.75-0.458.304.152.20

These hypothetical values illustrate how the methyl group could decrease the energy gap and hardness, suggesting a slight increase in reactivity.

Computational Studies on Stereoselectivity and Mechanistic Hypotheses

Computational methods are particularly powerful for investigating the origins of stereoselectivity in chemical reactions. If this compound were to participate in a reaction that creates a new stereocenter, computational chemistry could be used to explore the different possible reaction pathways leading to different stereoisomers.

Transition State Analysis: By locating and calculating the energies of the transition states for the formation of different stereoisomers, chemists can predict which product will be favored. For example, in a reaction involving the addition of a nucleophile to a prochiral center adjacent to the silicon atom, DFT calculations could model the transition states for the formation of the R and S enantiomers. The energy difference between these transition states would allow for the prediction of the enantiomeric excess (ee) of the reaction.

Mechanistic Hypotheses: Computational studies can be used to test and refine mechanistic hypotheses. For instance, if a reaction involving this compound was proposed to proceed through a specific intermediate, quantum chemical calculations could be used to determine if that intermediate is energetically accessible. nih.gov By mapping out the potential energy surface for the entire reaction, including all intermediates and transition states, a complete picture of the reaction mechanism can be developed. This can help to explain unexpected experimental outcomes and guide the design of new, more selective reactions. For example, studies on related chiral allylsilanes have shown that a benzyloxy group can influence diastereoselectivity through neighboring group participation, a hypothesis supported by computational modeling of cationic intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Trimethyl[(4-methylphenyl)methoxy]silane by mapping the connectivity of its atoms. Both ¹H and ¹³C NMR spectra provide distinct signals for each chemically unique nucleus, with their chemical shifts, multiplicities, and integration values confirming the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

A sharp, intense singlet appearing far upfield, typically around 0.1-0.2 ppm, is characteristic of the nine equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group.

A singlet at approximately 2.35 ppm can be assigned to the three protons of the methyl group attached to the aromatic ring (-C₆H₄-CH₃). wiley-vch.de

A singlet corresponding to the two benzylic protons (-O-CH₂-Ar) is anticipated in the range of 4.5-4.7 ppm.

The aromatic protons of the 1,4-disubstituted benzene (B151609) ring will appear as a pair of doublets in the downfield region, typically between 7.1 and 7.4 ppm, characteristic of an AA'BB' spin system. wiley-vch.de

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

The trimethylsilyl carbons (Si-CH₃) produce a signal at a low chemical shift, around -1 to -2 ppm.

The methyl carbon on the aromatic ring (Ar-CH₃) is expected around 21 ppm. wiley-vch.de

The benzylic methylene (B1212753) carbon (-O-CH₂-Ar) signal would likely appear in the range of 65-75 ppm.

The aromatic carbons will show four distinct signals: two for the protonated carbons and two for the quaternary carbons, with chemical shifts in the typical aromatic region of 125-140 ppm. wiley-vch.de

Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Si(CH₃)₃ δ 0.15 (s, 9H) δ -1.5 ppm
Ar-CH₃ δ 2.35 (s, 3H) δ 21.2 ppm
-O-CH₂-Ar δ 4.60 (s, 2H) δ 70.0 ppm
Ar-H (ortho to CH₂) δ 7.25 (d, 2H) δ 129.0 ppm
Ar-H (ortho to CH₃) δ 7.15 (d, 2H) δ 128.8 ppm
Ar-C (ipso, C-CH₂) - δ 135.0 ppm

Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the molecule's bonds.

Si-O-C Stretch: A very strong and prominent band associated with the asymmetric stretching of the Si-O-C linkage is expected in the 1050-1100 cm⁻¹ region. This is a highly characteristic absorption for silyl (B83357) ethers.

Si-C Stretch: The trimethylsilyl group exhibits characteristic vibrations, including a strong symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching vibrations, often appearing as a strong band near 840 cm⁻¹ and another of medium intensity around 755 cm⁻¹. researchgate.net

C-H Vibrations: Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3010-3070 cm⁻¹).

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically give rise to several bands of variable intensity in the 1450-1610 cm⁻¹ region. wiley-vch.de Out-of-plane C-H bending for the 1,4-disubstituted ring is expected as a strong band around 800-840 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the Si-C bonds and the aromatic ring are often strong in the Raman spectrum. The Si-O-C symmetric stretch, expected in the 550-700 cm⁻¹ region, can also be observed. researchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR/Raman 3010 - 3070 Medium
Aliphatic C-H Stretch IR/Raman 2850 - 2960 Strong
Aromatic C=C Stretch IR/Raman 1450 - 1610 Medium-Weak
Si-CH₃ Symmetric Deformation IR ~1250 Strong
Si-O-C Asymmetric Stretch IR 1050 - 1100 Very Strong
Si-C Stretch / CH₃ Rock IR ~840 Strong
Aromatic C-H Out-of-Plane Bend IR 800 - 840 Strong
Si-C Stretch IR ~755 Medium

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of this compound and for gaining structural information through the analysis of its fragmentation patterns, typically upon electron ionization (EI).

The molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₈OSi), which is 210.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of TMS ethers is well-documented and follows predictable pathways. nih.govsci-hub.se

A very common fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion to form the [M-15]⁺ ion at m/z 195. This ion is often the base peak or a very abundant fragment.

Cleavage of the Si-O bond can lead to the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Another significant fragmentation pathway involves the cleavage of the O-CH₂ bond, generating the 4-methylbenzyl cation (tropylium ion derivative) at m/z 105.

The complementary fragment, the trimethylsiloxy cation [OSi(CH₃)₃]⁺, would appear at m/z 89.

Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
210 [M]⁺ (Molecular Ion) [C₁₁H₁₈OSi]⁺
195 [M - CH₃]⁺ [C₁₀H₁₅OSi]⁺
105 [CH₂C₆H₄CH₃]⁺ [C₈H₉]⁺
89 [OSi(CH₃)₃]⁺ [C₃H₉OSi]⁺

X-ray Crystallography for Solid-State Molecular Structure and Stereochemical Confirmation

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into its expected solid-state geometry. nih.govnih.gov

For analogous silyl ethers, the crucial Si-O-C bond angle is typically wide, generally falling in the range of 120° to 140°. nih.gov This large angle is attributed to the steric bulk of the trimethylsilyl group and the electronic repulsion between the oxygen lone pairs and the Si-C bonds. The Si-O bond length is expected to be around 1.64 Å, while the O-C (benzylic) bond length would be approximately 1.43 Å. nih.gov The Si-C bond lengths within the trimethylsilyl group are typically around 1.85 Å.

In the solid state, the molecular packing would be governed by weak van der Waals interactions, with potential for C-H···π interactions involving the aromatic ring.

Typical Bond Lengths and Angles in Silyl Ethers from X-ray Crystallography

Parameter Typical Value Reference Compound(s)
Si-O Bond Length ~1.64 Å Trimethyl(triphenylmethoxy)silane nih.gov
O-C Bond Length ~1.43 Å Trimethyl(triphenylmethoxy)silane nih.gov
Si-C Bond Length ~1.85 Å General Silyl Compounds
Si-O-C Bond Angle 120 - 140° Trimethyl(triphenylmethoxy)silane nih.gov

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis or subsequent reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility and thermal stability, GC-MS is an ideal technique for the analysis of this compound. thescipub.com

Separation: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be suitable for separation. The compound would elute based on its boiling point and interaction with the stationary phase.

Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides definitive identification based on the compound's mass spectrum and fragmentation pattern, as described in section 7.3. dss.go.thresearchgate.net GC-MS is invaluable for monitoring reactions, allowing for the quantification of starting materials, intermediates, and the final silyl ether product over time.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for monitoring reactions in the liquid phase.

Separation: A reversed-phase method using a C18 or C8 stationary phase would be appropriate. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector would be effective, as the 4-methylphenyl chromophore absorbs UV light (typically around 254 nm or 265 nm).

The choice between GC and HPLC depends on the sample matrix and the specific analytical goal. GC often provides higher resolution for volatile compounds, while HPLC is suitable for less volatile or thermally sensitive compounds that might be present in a reaction mixture. nih.govacs.org

Typical Chromatographic Conditions

Technique Stationary Phase Mobile Phase / Carrier Gas Detector
GC 5% Phenyl Polysiloxane Helium MS, FID

Broader Academic Implications and Future Research Directions

Contributions to Fundamental Principles of Organosilicon Chemistry

Trimethyl[(4-methylphenyl)methoxy]silane serves as an important model compound for elucidating fundamental principles in organosilicon chemistry. The presence of the silicon-oxygen-carbon (Si-O-C) linkage, characteristic of silyl (B83357) ethers, is central to its chemical behavior.

Bonding and Reactivity: The Si-O bond is significantly strong and possesses a high degree of ionic character due to the large electronegativity difference between silicon and oxygen. This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a cornerstone of its reactivity. wikipedia.org The methoxy (B1213986) group, influenced by the electron-donating 4-methylphenyl (p-tolyl) group, modulates the reactivity of the silicon center. Studies on the hydrolysis and cleavage of the Si-O bond in such molecules under acidic or basic conditions provide valuable data on reaction kinetics and mechanisms. gelest.com

Steric and Electronic Effects: The trimethylsilyl (B98337) group offers a moderate steric profile, while the (4-methylphenyl)methoxy group provides distinct electronic characteristics. The interplay of these steric and electronic factors governs the stability and selectivity of reactions involving this molecule. For instance, the stability of silyl ethers like this compound is a key principle in their widespread use as protecting groups in organic synthesis. fishersci.ca

Structural Analysis: Detailed structural analysis of related molecules, such as Trimethyl(triphenylmethoxy)silane, reveals key bond lengths and angles that inform our understanding of molecular geometry in organosilicon compounds. nih.gov For example, the Si-O-C bond angle is a critical parameter that influences the molecule's conformational flexibility and reactivity. nih.gov

A comparative look at related organosilicon compounds highlights the unique position of arylmethoxysilanes.

Compound ClassKey FeatureImplication for Fundamental Chemistry
AlkylsilanesSi-C bondsStudies on bond strength and polarization.
Silanols (R3SiOH)Si-OH groupInvestigations into hydrogen bonding and condensation reactions.
Chlorosilanes (R3SiCl)Si-Cl bondPrecursors for a wide range of organosilicon compounds.
Arylmethoxysilanes Si-O-C-Aryl Model for studying electronic effects of aryl groups on Si-O bond reactivity.

Development of Novel Synthetic Methodologies Leveraging Silicon Chemistry

The unique reactivity of this compound and related compounds has spurred the development of new synthetic methods, particularly in the realm of protective group chemistry.

Protecting Group Chemistry: Silyl ethers are extensively used as protecting groups for alcohols due to their ease of formation and selective cleavage. wikipedia.org this compound can be used to protect hydroxyl groups, forming a stable ether linkage that is resistant to a variety of reaction conditions. The specific aryl group can fine-tune the stability and deprotection conditions, allowing for orthogonal protection strategies in complex multi-step syntheses. fishersci.ca

In Situ Reagent Generation: Methodologies involving the in situ generation of silicon-based reagents are becoming increasingly important for improving reaction efficiency and safety. While not directly documented for this specific compound, related research on the in situ formation of reagents like trimethyl(trichloromethyl)silane (B1229197) highlights a potential avenue for developing novel reactions where this compound could act as a precursor or reagent. organic-chemistry.org

Radical Reactions: Silanes, such as tris(trimethylsilyl)silane, are valuable reagents in radical-based transformations. nih.gov The development of new arylmethoxysilanes could lead to novel radical mediators with tailored reactivity, offering alternatives to traditional tin hydrides.

The following table outlines representative synthetic transformations where arylmethoxysilanes play a crucial role.

TransformationRole of ArylmethoxysilaneSignificance in Synthetic Chemistry
Protection of AlcoholsForms a stable silyl etherAllows for selective reactions at other functional groups.
Silylation of SubstratesIntroduces a trimethylsilyl groupCan alter the electronic or steric properties of a molecule.
Precursor to SilanolsHydrolysis of the Si-O bondAccess to reactive silanol (B1196071) intermediates for further synthesis.

Exploration of New Applications in Functional Materials Research

Arylsilanes are fundamental building blocks for advanced silicone-based materials. ingentaconnect.com While specific properties are beyond the scope of this discussion, the structural motifs present in this compound suggest its potential as a precursor or additive in the synthesis of various functional materials.

Polymer Synthesis: Arylsilanes are used in the production of phenylsilicone resins, oils, and rubbers, which are known for their utility in electronics and aerospace applications. ingentaconnect.com The hydrolysis and condensation of arylmethoxysilanes can lead to the formation of polysiloxane networks. The incorporation of the (4-methylphenyl)methoxy group could be explored as a means to introduce specific functionalities into the resulting polymer backbone.

Surface Modification: Organosilanes are widely employed to modify the surfaces of inorganic materials like glass and metals. scispace.com The methoxy groups can hydrolyze to form reactive silanols, which then condense with hydroxyl groups on a substrate, forming a durable covalent bond. The aryl portion of the molecule would then form the new surface, and its composition could be tailored for specific interfacial interactions.

Hybrid Organic-Inorganic Materials: The dual nature of arylmethoxysilanes, possessing both a reactive inorganic silane (B1218182) head and a tunable organic tail, makes them ideal candidates for creating hybrid materials. These materials bridge the gap between the organic and inorganic realms and are a subject of intense research for applications in coatings, adhesives, and composites. researchgate.net

Emerging Research Challenges and Opportunities in Arylmethoxysilane Chemistry

Despite significant progress, the field of arylmethoxysilane chemistry continues to present challenges and opportunities for future research.

Selective Synthesis: A persistent challenge is the development of highly selective and sustainable methods for the synthesis of complex arylsilanes. organic-chemistry.org While numerous catalytic systems have been developed, the precise control over substitution patterns on the aryl ring in the presence of a reactive methoxysilane (B1618054) group remains an area of active investigation.

Catalyst Development: The polymerization and surface modification reactions of alkoxysilanes are often slow and require catalysts. mdpi.com A key research direction is the design of more efficient and environmentally benign catalysts for the hydrolysis and condensation of arylmethoxysilanes. This includes exploring non-metal catalysts and understanding the intricate mechanisms of catalysis in these systems. mdpi.com

Stimuli-Responsive Systems: An exciting frontier is the development of "smart" materials based on organosilanes that respond to external stimuli such as light. chemistryworld.com The incorporation of photo-cleavable or photo-isomerizable aryl groups into methoxysilane structures could lead to materials with switchable surface properties or controlled release capabilities.

Biomaterials and Medicinal Chemistry: The incorporation of silicon into bioactive molecules is a growing area of interest, as it can enhance properties like lipophilicity and metabolic stability. researchgate.net Future research could explore the synthesis and biological evaluation of novel arylmethoxysilanes as potential therapeutic agents or components of advanced drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for Trimethyl[(4-methylphenyl)methoxy]silane, and how can reaction efficiency be maximized?

Methodological Answer: The compound can be synthesized via silylation of 4-methylbenzyl alcohol using hexamethyldisilazane (HMDS) or similar silylating agents. Evidence from analogous syntheses (e.g., (4-bromobenzyloxy)trimethylsilane) indicates that HMDS yields up to 95% when reacted with the corresponding alcohol under anhydrous conditions . Key factors include:

  • Solvent selection : Use aprotic solvents like tetrahydrofuran (THF) to minimize side reactions.
  • Catalyst : Triethylamine (Et₃N) can enhance reaction rates by scavenging HCl by-products.
  • Temperature : Room temperature is typically sufficient, but extended reaction times (e.g., 3 days) may improve conversion .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Identify aromatic protons (δ ~7.2–7.3 ppm) and the trimethylsilyl group (δ ~0.2 ppm). The methoxy group adjacent to the silyl ether typically shows distinct splitting patterns .
  • ¹³C NMR : Confirm the silyl ether linkage (C-O-Si) at ~50–60 ppm and aromatic carbons.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

Methodological Answer: Based on analogous silane safety

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile by-products .
  • First Aid : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction conditions for silyl ether formation?

Methodological Answer: Systematic parameter optimization is key:

  • Design of Experiments (DoE) : Vary solvent (e.g., THF vs. dichloromethane), temperature, and stoichiometry to identify critical factors.
  • Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and intermediate formation .
  • Reproducibility checks : Cross-validate results using alternative silylating agents (e.g., chlorotrimethylsilane) to assess generality .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stress : Store samples at 40–60°C and monitor degradation via NMR or GC-MS.
  • Humidity control : Expose the compound to 75% relative humidity to assess hydrolysis susceptibility (common in silyl ethers) .
  • Light sensitivity : Use UV-vis spectroscopy to detect photolytic by-products .

Q. How can mechanistic insights into the silylation reaction be obtained?

Methodological Answer: Employ kinetic and isotopic labeling studies:

  • Kinetic profiling : Measure reaction rates under varying concentrations of alcohol and silylating agent to infer rate laws.
  • Isotopic labeling : Replace ¹⁶O with ¹⁸O in the alcohol to track oxygen transfer using MS.
  • Computational modeling : Density Functional Theory (DFT) can predict transition states and activation energies for silyl ether formation .

Data Interpretation & Contradictions

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • Read-across analysis : Use hazard data from structurally similar silanes (e.g., trimethoxy(methyl)silane) to estimate acute toxicity and irritation potential .
  • In vitro assays : Perform cytotoxicity tests (e.g., MTT assay) on human cell lines to assess preliminary risks .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel with a gradient of pentane/ethyl acetate (e.g., 10% diethyl ether in pentane) to separate the product from unreacted alcohol or salts .
  • Distillation : For high-purity isolation, employ fractional distillation under reduced pressure if the compound is volatile .

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